Synthetic Route and Patent Relevance for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL
A key synthetic route for 5-Iodo-3-(trifluoromethyl)pyridin-2-OL involves the iodination of 3-(trifluoromethyl)-2-pyridinol using N-iodosuccinimide (NIS) in an acetonitrile/DMF solvent mixture at 80 °C [1]. This specific intermediate is then documented in patent US8802689, where it is used in a multi-step synthesis of androgen receptor modulators [1]. In contrast, the synthesis of its bromo analog, 5-bromo-3-(trifluoromethyl)pyridin-2-ol, typically utilizes different halogenating agents (e.g., NBS or Br2) and may require distinct reaction conditions, highlighting a process-level differentiation .
| Evidence Dimension | Synthetic Method |
|---|---|
| Target Compound Data | Iodination of 3-(trifluoromethyl)-2-pyridinol with NIS in acetonitrile/DMF at 80 °C. |
| Comparator Or Baseline | Bromination of 3-(trifluoromethyl)-2-pyridinol with NBS or Br2 in various solvents (conditions vary). |
| Quantified Difference | Specific conditions for iodination are established and referenced in a patent. The difference is qualitative but significant for process development. |
| Conditions | Batch synthesis as described in patent literature. |
Why This Matters
For procurement, this confirms the compound's role as a specific, patent-relevant intermediate, unlike its bromo analog, which may not have the same validated synthetic pathway or downstream application.
- [1] Jung, M.E., et al. (University of California, Oakland). Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. US Patent 8,802,689, issued August 12, 2014. View Source
